molecular formula C21H15BrN4OS B2416009 (5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 876941-32-1

(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2416009
CAS No.: 876941-32-1
M. Wt: 451.34
InChI Key: WNXGCKMFABEKHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .


Molecular Structure Analysis

The structure of similar compounds was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques . The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, 1H NMR, elemental analysis, and mass spectra . The UV-vis absorption and fluorescence properties were also investigated .

Scientific Research Applications

Synthesis and Identification in Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds, such as oxazepine derivatives, pyrazol derivatives, and isoxazole derivatives. These syntheses often involve reactions with 2-aminobenzaldehyde, 4-Bromoaniline, and salicylaldehyde to produce various azo and Schiff base compounds. This research highlights the compound's utility in synthesizing complex heterocyclic structures with potential applications in medicinal chemistry and drug development (Adnan, Hassan, & Thamer, 2014).

Role in Synthesizing Thieno[2,3-b]-Thiophene Derivatives

It contributes to the facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) derivatives. These derivatives incorporate a thieno[2,3-b]thiophene moiety, suggesting its importance in creating novel chemical structures with potential applications in material science and pharmaceuticals (Mabkhot, Elshafy Kheder, & Al-Majid, 2010).

Synthesis of Antimicrobial Agents

This compound is a key intermediate in synthesizing novel thiazolyl pyrazole and benzoxazole compounds. These synthesized compounds have been characterized for their antimicrobial activities, indicating its potential in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).

Microwave Assisted Synthesis

The compound is used in the solvent-free microwave-assisted synthesis of substituted (E)-phenyl methanones. These compounds have been evaluated for their antibacterial and antifungal activities, showcasing the compound's role in rapid, environmentally friendly synthetic methods for potential pharmacologically active compounds (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Evaluation of Antioxidant and Antimicrobial Activities

The compound forms part of a series of derivatives synthesized and evaluated for their antioxidant and antimicrobial activities. The research also includes molecular docking studies, indicating its significance in drug discovery and development, particularly in identifying new compounds with potential therapeutic effects (Bassyouni et al., 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been found to bind to DNA via an intercalative and groove binding mode . The investigations showed a correlation between binding constants and energies obtained experimentally and through molecular docking .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its antimicrobial and antifungal properties . Additionally, its interaction with DNA could be further investigated for potential therapeutic applications .

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4OS/c22-14-9-7-13(8-10-14)17-12-18(20-23-15-4-1-2-5-16(15)24-20)26(25-17)21(27)19-6-3-11-28-19/h1-11,18H,12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXGCKMFABEKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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